molecular formula C8H8F2O2 B12075738 5-(Difluoromethoxy)-2-hydroxytoluene

5-(Difluoromethoxy)-2-hydroxytoluene

Cat. No.: B12075738
M. Wt: 174.14 g/mol
InChI Key: NNNHJDFCOCGQAJ-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-2-hydroxytoluene is an organic compound characterized by the presence of a difluoromethoxy group and a hydroxyl group attached to a toluene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Difluoromethoxy)-2-hydroxytoluene typically involves the etherification of a suitable precursor, followed by nitrification, hydrolysis, reduction, and redox reactions . One common method starts with the reaction of acamol with sodium hydroxide to generate acetyl aminophenol sodium, which then reacts with freon-11 to produce 4-difluoromethoxy acetanilide . This intermediate undergoes further reactions to yield the final product.

Industrial Production Methods

For industrial production, the process is optimized to ensure high yield, low cost, good quality, and minimal pollution . The steps include etherification, nitrification, hydrolysis, reduction, and redox reactions, with careful control of reaction conditions to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(Difluoromethoxy)-2-hydroxytoluene undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications.

Scientific Research Applications

5-(Difluoromethoxy)-2-hydroxytoluene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Difluoromethoxy)-2-hydroxytoluene involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity and cellular processes . The hydroxyl group can participate in hydrogen bonding, further modulating the compound’s interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Difluoromethoxy)-2-hydroxytoluene is unique due to the presence of both difluoromethoxy and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

4-(difluoromethoxy)-2-methylphenol

InChI

InChI=1S/C8H8F2O2/c1-5-4-6(12-8(9)10)2-3-7(5)11/h2-4,8,11H,1H3

InChI Key

NNNHJDFCOCGQAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)O

Origin of Product

United States

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